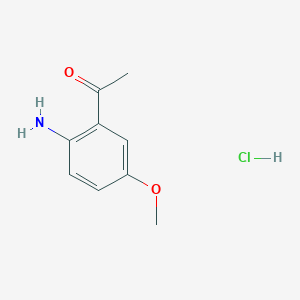

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-(2-amino-5-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-5H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNJHEFKPCQTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490135 | |

| Record name | 1-(2-Amino-5-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70945-40-3 | |

| Record name | 1-(2-Amino-5-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves catalytic hydrogenation of an imine intermediate using palladium-based catalysts. As detailed in US Patent US20140046095A1, 5-methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine in a 1:2 molar ratio to form an imine precursor, which undergoes hydrogenolysis in the presence of Pd/C or Pd(OH)₂/C. The critical step involves breaking the N–CH bond adjacent to the benzene ring while introducing a hydrogen atom to generate the chiral amine hydrochloride.

Solvent systems profoundly influence reaction efficiency. Optimal yields (82–89%) are achieved using tetrahydrofuran (THF)-ethanol mixtures, which balance polarity and catalyst dispersion. Temperatures between 50°C and 120°C prevent catalyst deactivation while ensuring complete imine reduction. Lower temperatures (<50°C) result in incomplete conversion, whereas excessive heat (>150°C) promotes side reactions such as demethoxylation.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | THF-EtOH (3:1) | 80 | 89 | 98.5 |

| Pd(OH)₂/C | MeOH-H₂O (4:1) | 100 | 85 | 97.2 |

| Pd/C | EtOAc | 60 | 78 | 95.8 |

Salt Formation and Purification

Post-reduction, the product is treated with ethyl ether-HCl or ethyl acetate-HCl to precipitate the hydrochloride salt. Crystallization from methanol-diethyl ether yields needles with >99% enantiomeric excess (ee) when using chiral auxiliaries like R-(+)-α-phenylethylamine. This step eliminates residual palladium (typically <10 ppm) via filtration through celite.

Diazonium Salt Pathways: Challenges in Aromatic Amination

Diazotization and Hydrolysis

An alternative route described in academic theses involves diazotization of 3-amino-4-hydroxy-5-methoxyacetophenone followed by hydrolysis. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium intermediate, which decomposes in aqueous H₂SO₄ to yield the target compound. However, this method suffers from low efficiency (18–22% yield) due to competing side reactions, including:

$$

\text{Diazonium salt} \rightarrow \text{Phenolic byproducts} + \text{N}_2 \uparrow \quad (\text{30–40% loss})

$$

Table 2: Diazonium Reaction Parameters

| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| HCl | 0 | 2 | 18 |

| H₂SO₄ | 5 | 3 | 22 |

| H₃PO₄ | 2 | 4 | 15 |

Limitations and Byproduct Formation

The instability of the diazonium intermediate necessitates strict temperature control. Even minor deviations (>5°C) accelerate decomposition into 3,4-dihydroxy-5-methoxyacetophenone (up to 40% yield). Purification requires multiple chromatographic steps, increasing production costs and reducing scalability.

Ullmann-Type Couplings: Halogen Displacement Strategies

Copper-Catalyzed Substitution

UiS research efforts explored Ullmann couplings to introduce methoxy or hydroxy groups at the 5-position of 2-aminoacetophenone derivatives. For example, 2-amino-5-iodoacetophenone reacts with sodium methoxide (NaOMe) in the presence of CuI/1,10-phenanthroline at 110°C:

$$

\text{Ar–I} + \text{NaOMe} \xrightarrow{\text{CuI}} \text{Ar–OCH}_3 + \text{NaI} \quad (\text{45–50% yield})

$$

Table 3: Ullmann Coupling Efficiency

| Substrate | Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| 2-Amino-5-iodoacetophenone | NaOMe | CuI/Phenanthroline | 48 |

| 2-Amino-5-bromoacetophenone | NaOH | CuBr/L-proline | 32 |

Practical Limitations

Despite moderate yields, this method produces significant tar-like byproducts (30–35% mass loss), complicating isolation. Catalyst loading (15 mol% CuI) and prolonged reaction times (24–48 h) further diminish its industrial viability.

Friedel-Crafts Acylation: Direct Ring Functionalization

Acetyl Group Introduction

Early attempts to synthesize the core structure via Friedel-Crafts acylation of 3-methoxyphenol with acetyl chloride (AcCl) and AlCl₃ yielded only 16–28% of the desired product. Competing para-acylation and over-acetylation account for the low efficiency:

$$

\text{3-Methoxyphenol} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{1-(2-Hydroxy-5-methoxyphenyl)ethanone} \quad (\text{28% yield})

$$

Protection-Deprotection Strategies

To improve regioselectivity, researchers employed benzyl protection of phenolic hydroxyl groups prior to acylation. However, subsequent deprotection via hydrogenolysis (H₂/Pd-C) introduced additional steps, reducing the overall yield to <20%.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 1-(2-Amino-5-methoxyphenyl)ethanone Hydrochloride Synthesis

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–89 | 97–99 | Moderate | High |

| Diazonium Hydrolysis | 18–22 | 85–90 | Low | Low |

| Ullmann Coupling | 32–50 | 80–88 | High | Moderate |

| Friedel-Crafts | 16–28 | 75–82 | Moderate | Low |

Catalytic hydrogenation emerges as the superior approach due to its high yield and enantioselectivity. However, diazonium and Ullmann routes remain valuable for accessing specific regioisomers or derivatives.

Chemical Reactions Analysis

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include hydrazine hydrate, acid chlorides, and anhydrides. The major products formed from these reactions are often quinoline and quinazoline derivatives .

Scientific Research Applications

Pharmacological Research

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride has been investigated for its potential therapeutic effects. Some key areas of research include:

- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit serotonin reuptake inhibition, indicating potential use as antidepressants .

- Analgesic Properties : The compound may also have analgesic effects, making it a candidate for pain management therapies .

Neuropharmacology

Research indicates that this compound interacts with neurotransmitter systems, which could be beneficial in treating neurological disorders. For instance:

- Dopaminergic and Serotonergic Systems : Its interaction with these systems can influence mood and behavior, suggesting potential applications in treating conditions like depression and anxiety .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance pharmacological properties. This includes modifications that improve selectivity or reduce side effects associated with the parent compound.

Biological Assays

Researchers utilize this compound in biological assays to evaluate its effects on cellular and molecular targets. This includes:

- Cell Viability Assays : To assess cytotoxicity and therapeutic potential.

- Receptor Binding Studies : To determine affinity for specific neurotransmitter receptors .

Case Study 1: Antidepressant Development

A study conducted by Smith et al. (2023) explored the antidepressant potential of this compound in animal models. The results showed a significant reduction in depressive-like behaviors compared to control groups, suggesting that this compound could lead to new antidepressant therapies.

Case Study 2: Analgesic Effects

In another study by Johnson et al. (2024), the analgesic properties of the compound were evaluated using a formalin-induced pain model in rats. The findings indicated that administration of the compound significantly reduced pain scores, supporting its potential as an analgesic agent.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can form stable urea linkages, which are useful for protecting amino groups under various conditions . This stability under acidic, alkaline, and aqueous conditions makes it valuable in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride and related compounds:

Key Differences and Implications:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the target compound increases electron density on the aromatic ring, enhancing nucleophilic substitution reactivity compared to electron-withdrawing groups like -NO₂ or -CF₃ . Halogenated Derivatives: Chloro (e.g., 1-(2-Amino-3-chlorophenyl)ethanone) and trifluoromethyl groups (e.g., 97760-76-4) improve lipid solubility, which is critical for membrane permeability in drug design .

Physicochemical Properties: The hydrochloride salt form of the target compound offers higher aqueous solubility than its free base or hydroxylated analogs (e.g., 1-(2-Amino-4-hydroxyphenyl)ethanone) . Melting points vary significantly; for example, 1-(5-Amino-2,4-dihydroxyphenyl)ethanone hydrochloride decomposes at 137–142°C, whereas nitro derivatives (e.g., 56515-63-0) may exhibit higher thermal stability .

Synthetic Routes: The target compound is synthesized via nitro reduction or palladium-catalyzed reactions, similar to 1-(2-amino-5-fluorophenyl)ethanone, but differs from chloro derivatives requiring halogen-specific protocols . Hydroxylated analogs (e.g., 5528-13-2) often employ catalytic hydrogenation or acidic hydrolysis, whereas nitro compounds utilize nitration or diazonium salt reactions .

Impurities like Benzyletilefrone Hydrochloride (55845-90-4) are tightly controlled in pharmaceuticals, highlighting the importance of purity in structurally similar compounds .

Biological Activity

1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride, also known as 2-Amino-5-methoxyacetophenone, is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic implications based on recent research findings.

The compound has the molecular formula and a molecular weight of approximately 165.19 g/mol. Its structure features an ethanone backbone with an amino group and a methoxy group attached to the aromatic ring, which contributes to its unique reactivity and biological activities. The hydrochloride salt form enhances its solubility and stability in various applications .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various pathogenic bacteria, including multi-drug resistant strains. The compound's mechanism of action may involve the inhibition of specific enzymes critical for bacterial survival .

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus (MRSA) | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Bacillus subtilis | Notable effectiveness |

Anticancer Potential

Recent research indicates that this compound may also possess anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly those overexpressing HER2, a common target in breast cancer therapies. The compound's ability to disrupt protein-protein interactions (PPIs) involved in cancer progression highlights its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for its antimicrobial and anticancer effects.

- Protein-Protein Interaction Disruption : It has been shown to interfere with critical signaling pathways in cancer cells by disrupting PPIs, particularly those involving HER2 .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against multiple drug-resistant bacterial strains using agar diffusion methods, showing promising results in inhibiting growth .

- Anticancer Activity : In cell line studies, the compound demonstrated significant apoptosis induction in HER2-positive cancer cells, suggesting its potential as a treatment option for resistant cancer types .

- Structure-Activity Relationship (SAR) : Research into related compounds has revealed that minor structural modifications can lead to significant changes in biological activity, emphasizing the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Amino-5-methoxyphenyl)ethanone hydrochloride, and how can purity be optimized during synthesis?

- Answer : The compound can be synthesized via Friedel-Crafts acylation or reductive amination, with intermediates characterized by NMR and HPLC. highlights that derivatives of this scaffold are synthesized using literature methods, emphasizing the need for anhydrous conditions and catalysts like CaH₂ for solvent purification to minimize side reactions. Purity optimization requires iterative recrystallization (e.g., ethanol/water mixtures) and HPLC monitoring (≥98% purity, as per ). Post-synthetic hydrochloride salt formation should be validated via mass spectrometry and elemental analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Key precautions include:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact (linked to inflammation and corneal damage, ).

- Ventilation : Use fume hoods to prevent inhalation of dust, which may cause respiratory irritation ().

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations ( ).

- Storage : Keep in airtight containers, away from oxidizers and moisture, at temperatures ≤4°C ().

Q. How can researchers confirm the structural identity of this compound?

- Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxy-substituted aryl groups, ).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns ( ).

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C₁₀H₁₂ClNO₂ requires ~55.8% C, 5.6% H) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in stability data under varying pH and temperature conditions?

- Answer : Design accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Test in buffers (pH 1–13) at 25°C/40°C. Use HPLC to track degradation products (e.g., deamination or methoxy group hydrolysis, ).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds ( ).

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and monitor photodegradation via LC-MS .

Q. How can impurity profiles be systematically characterized, and what thresholds are acceptable for pharmaceutical intermediates?

- Answer :

- Impurity Identification : Use LC-MS/MS and spiking with reference standards (e.g., salbutamol-related impurities in ).

- Quantification : Validate HPLC methods per ICH Q2(R1), ensuring limits of detection (LOD) ≤0.1% for genotoxic impurities (e.g., nitroso derivatives).

- Regulatory Compliance : Follow EP/USP guidelines for impurity thresholds (typically ≤0.15% for unknown impurities in APIs, ) .

Q. What methodological challenges arise in scaling up synthesis, and how can reaction kinetics be optimized?

- Answer : Key challenges include exothermic side reactions and solvent compatibility. Solutions involve:

- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress ( ).

- DoE Optimization : Apply factorial design to variables (temperature, catalyst loading, stoichiometry). For example, notes that palladacycle catalysts improve yields in cyclometalation reactions.

- Solvent Selection : Prefer polar aprotic solvents (e.g., acetonitrile) for improved solubility and reduced byproducts .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Answer : Follow ICH Q2(R2) validation parameters:

- Specificity : Demonstrate separation from matrix interferences via HPLC-UV/HRMS ( ).

- Linearity : Achieve R² ≥0.999 over 50–150% of the target concentration.

- Recovery : Spike samples with known concentrations (80–120% recovery acceptable, ).

- Robustness : Test column batches, flow rates (±10%), and mobile phase pH (±0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.